3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
CAS No.: 62455-48-5
Cat. No.: VC8381802
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62455-48-5 |
|---|---|
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
| Standard InChI | InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3 |
| Standard InChI Key | HCOWPHZNMIYZAN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(CCC2)N)N=C1 |
| Canonical SMILES | CC1=CC2=C(C(CCC2)N)N=C1 |
Introduction
Synthetic Methodologies and Structural Characterization
Key Synthetic Pathways
The synthesis of 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically begins with functionalization of the tetrahydroquinoline core. A patent by US4011229A outlines a multi-step procedure starting from 3-methyl-5,6,7,8-tetrahydroquinolin-8-ol . The hydroxyl group is first converted to an oxime intermediate using hydroxylamine hydrochloride under reflux conditions in ethanol . Subsequent reduction of the oxime with nickel-aluminum alloy in basic ethanol yields the primary amine . This method achieves moderate yields (~60–70%) and requires purification via recrystallization to isolate the hydrochloride salt .
Alternative routes involve reductive amination of ketone precursors. For example, 3-methyl-5,6,7,8-tetrahydroquinolin-8-one can undergo condensation with ammonium acetate in the presence of sodium cyanoborohydride, though this approach is less commonly reported . Chiral resolution techniques, such as dynamic kinetic resolution (DKR), have also been employed to separate enantiomers, which exhibit distinct biological activities .
Structural and Stereochemical Considerations
The compound’s structure (molecular formula: C₁₀H₁₄N₂; molecular weight: 162.23 g/mol) features a bicyclic system with partial saturation at the 5,6,7,8-positions . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl group (δ ~1.2 ppm, singlet) and the amine protons (δ ~2.8 ppm, broad) . X-ray crystallography of analogous compounds confirms a boat conformation for the tetrahydroquinoline ring, with the methyl and amine groups occupying equatorial positions to minimize steric strain .
Chirality at the 8-position significantly impacts biological activity. For instance, the (R)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine derivatives demonstrates 3–5-fold greater cytotoxicity against HeLa cells compared to the (S)-form . This enantioselectivity underscores the importance of stereochemical control during synthesis.
Physicochemical and Pharmacokinetic Properties
Physicochemical Profile
Key physicochemical parameters of 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.23 g/mol | |
| LogP (Octanol-Water) | 1.76 | |
| PSA (Polar Surface Area) | 33.12 Ų | |
| Solubility | >10 mg/mL in DMSO |
The moderate LogP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility . The compound’s melting point remains unreported, though hydrochloride salts typically decompose above 200°C .
ADME Predictions
Biological Activity and Mechanistic Insights
Antiproliferative Effects
3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives exhibit potent antiproliferative activity against multiple cancer cell lines. In a screen of 8-substituted tetrahydroquinolines, compounds with this scaffold inhibited the growth of CEM (lymphoma), HeLa (cervical carcinoma), and MSTO-211H (mesothelioma) cells at IC₅₀ values of 36–77 μM . Mechanistically, these compounds induce mitochondrial dysfunction by elevating reactive oxygen species (ROS) levels, exploiting cancer cells’ reliance on antioxidant defenses .
CXCR4 Antagonism
The compound’s structural analogs, such as TIQ-15, act as selective CXCR4 inhibitors (IC₅₀ = 6.25 nM) . CXCR4, a chemokine receptor overexpressed in metastatic cancers, promotes tumor progression by facilitating angiogenesis and immune evasion . Molecular docking studies suggest that the 3-methyl group enhances hydrophobic interactions with CXCR4’s transmembrane domain, while the amine forms a critical hydrogen bond with Asp262 .
Applications in Drug Development
Anticancer Agents
The scaffold’s dual mechanism—ROS induction and CXCR4 inhibition—positions it as a promising candidate for combination therapies. Preclinical studies demonstrate synergy with platinum-based drugs, reducing IC₅₀ values by 40–60% in resistant ovarian carcinoma models .
Challenges and Future Directions
Pharmacokinetic Optimization
Current derivatives suffer from rapid hepatic clearance and low oral bioavailability . Prodrug approaches, such as acyloxyalkyl carbamate derivatives, are under investigation to enhance plasma half-life .
Targeting Drug Resistance
Resistance mechanisms, including upregulation of multidrug resistance proteins, limit therapeutic utility . Hybrid molecules combining the tetrahydroquinoline core with efflux pump inhibitors (e.g., verapamil analogs) are being explored to circumvent this issue .
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